molecular formula C5H8F3N B8086650 (3R)-3-(Trifluoromethyl)pyrrolidine

(3R)-3-(Trifluoromethyl)pyrrolidine

Cat. No. B8086650
M. Wt: 139.12 g/mol
InChI Key: HCWXUWGQMOEJJJ-SCSAIBSYSA-N
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Description

“(3R)-3-(Trifluoromethyl)pyrrolidine” is a chemical compound with the CAS Number 2198055-96-6 . It has a molecular weight of 175.58 . The IUPAC name for this compound is ®-3-(trifluoromethyl)pyrrolidine hydrochloride .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H8F3N.ClH/c6-5(7,8)4-1-2-9-3-4;/h4,9H,1-3H2;1H/t4-;/m1./s1 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Wang et al. (2001) described the use of a related compound, (+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid, as a potent inhibitor of influenza neuraminidase. This compound showed significant potential in inhibiting the enzyme activity, crucial for influenza virus replication (Wang et al., 2001).

  • Li et al. (2012) synthesized novel [60]fullerene pyrrolidines containing a trifluoromethyl group. These compounds exhibited good fluorescence and electrochemical properties, suggesting potential applications in photovoltaic conversion materials (Li et al., 2012).

  • Żmigrodzka et al. (2022) studied the synthesis of pyrrolidines in a [3+2] cycloaddition reaction involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene. This research highlights the importance of pyrrolidines in medicine and industry, such as in dyes or agrochemical substances (Żmigrodzka et al., 2022).

  • Li et al. (2011) reported the asymmetric construction of trifluoromethylated pyrrolidines via a Cu(I)-catalyzed 1,3-dipolar cycloaddition. This synthesis method is significant for creating compounds with high stereoselectivity, useful in various chemical applications (Li et al., 2011).

  • Zhi et al. (2016) developed an asymmetric synthesis of trifluoromethylated pyrrolidines with potential medical value. This method involves an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence and yields pyrrolidine derivatives with three contiguous stereogenic centers (Zhi et al., 2016).

Safety and Hazards

The safety information for “(3R)-3-(Trifluoromethyl)pyrrolidine” includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

(3R)-3-(trifluoromethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N/c6-5(7,8)4-1-2-9-3-4/h4,9H,1-3H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWXUWGQMOEJJJ-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3R)-3-(Trifluoromethyl)pyrrolidine
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Reactant of Route 6
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